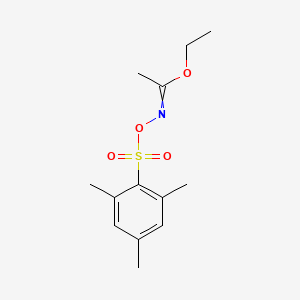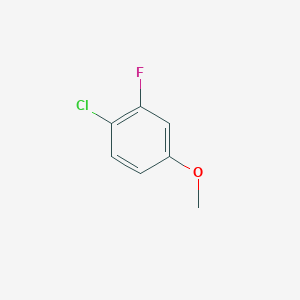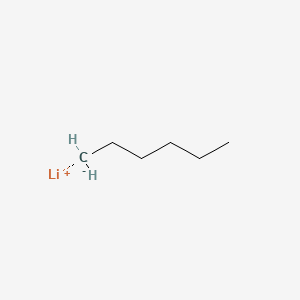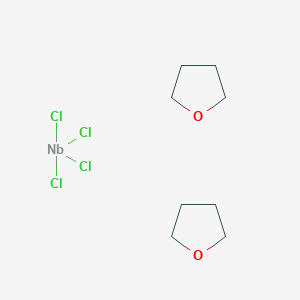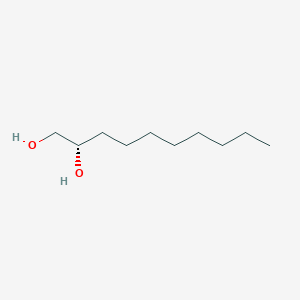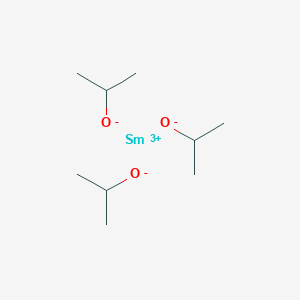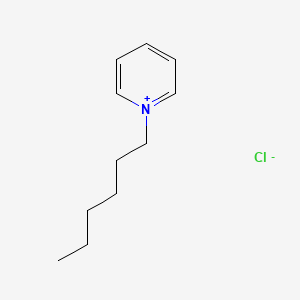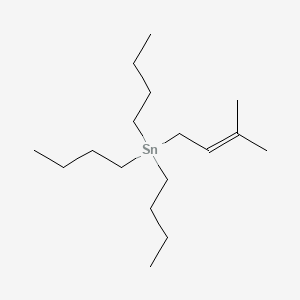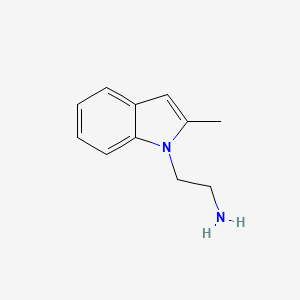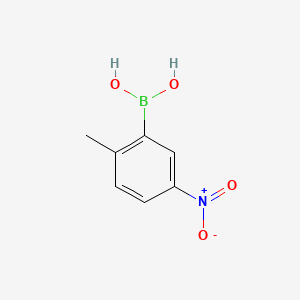
2-Methyl-5-nitrophenylboronic acid
Übersicht
Beschreibung
- 2-Methyl-5-nitrophenylboronic acid is a chemical compound with the molecular formula C<sub>7</sub>H<sub>8</sub>BNO<sub>4</sub> . It is a boronic acid derivative containing a nitro group and a methyl group on a phenyl ring.
- The compound is commonly used in organic synthesis and as a reagent in cross-coupling reactions.
Synthesis Analysis
- The synthesis of 2-Methyl-5-nitrophenylboronic acid involves the reaction of appropriate boron precursors with the corresponding nitrophenyl compound. Specific synthetic routes may vary, but typical methods include boronate ester formation or direct boronation.
Molecular Structure Analysis
- The molecular formula of 2-Methyl-5-nitrophenylboronic acid is C<sub>7</sub>H<sub>8</sub>BNO<sub>4</sub> .
- Its structure consists of a phenyl ring with a nitro group (NO<sub>2</sub>) and a boronic acid group (B(OH)<sub>2</sub>) attached at different positions.
Chemical Reactions Analysis
- 2-Methyl-5-nitrophenylboronic acid can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Molecular Weight : 180.96 g/mol
- Melting Point : Not specified
- Solubility : Soluble in organic solvents
- Storage : Inert atmosphere, 2-8°C
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity and Structural Analysis
Phenylboronic acids have been utilized in the synthesis of compounds with significant antimalarial activity. For instance, derivatives synthesized through modifications involving nitrophenyl groups have demonstrated potent efficacy against Plasmodium berghei in mice, showing promise for clinical trials in humans due to their excellent activity against resistant strains and favorable pharmacokinetic properties (Werbel et al., 1986).
Catalytic Applications and Environmental Chemistry
Nitrophenylboronic acids participate in catalytic processes, such as the ligand-free hydroxylation of phenylboronic acids to phenols and the reduction of various dyes at room temperature. This demonstrates their role in environmental chemistry, offering a green alternative for the degradation of harmful dyes and pollutants (Hatamifard et al., 2016).
Chiral Separations and Enantioselective Synthesis
The synthesis of polymers containing chiral cavities using phenylboronic acid derivatives illustrates the application in chiral separations and enantioselective synthesis. These materials have shown effectiveness in resolving racemates, demonstrating the potential of phenylboronic acids in advanced materials science and separation technologies (Wulff et al., 1977).
Synthesis of Nitro-substituted Biphenyls
The Suzuki cross-coupling reaction, involving phenylboronic acids and nitro compounds, underlines the importance of these chemicals in synthesizing complex organic molecules. This method facilitates the production of nitro-substituted biphenyls, crucial intermediates in organic synthesis and pharmaceutical manufacturing (González et al., 2005).
Antiparasitic Compound Synthesis
Phenylboronic acids have been used in the synthesis of antiparasitic compounds, showcasing their utility in developing treatments for parasitic infections. These compounds, including 5-aryl-1-methyl-4-nitroimidazoles, have shown potent activity against Entamoeba histolytica and Giardia intestinalis, emphasizing the role of phenylboronic acids in medicinal chemistry (Saadeh et al., 2009).
Molecular Complex Studies
Studies involving phenylboronic acids and nitro compounds have contributed to understanding ferromagnetic molecular complexes. These investigations provide insights into the magnetic interactions and spin density distribution in such complexes, advancing the field of molecular magnetism (Pontillon et al., 1999).
Safety And Hazards
- The compound is considered hazardous, causing skin and eye irritation. It may also cause respiratory irritation.
- Follow safety precautions when handling, including protective gear and proper storage.
Zukünftige Richtungen
- Further research could explore its applications in catalysis, drug development, and materials science.
Eigenschaften
IUPAC Name |
(2-methyl-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJFQIRIDFXMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378512 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitrophenylboronic acid | |
CAS RN |
100960-11-0 | |
| Record name | 2-Methyl-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



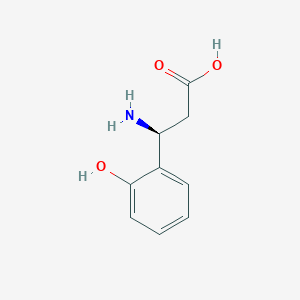
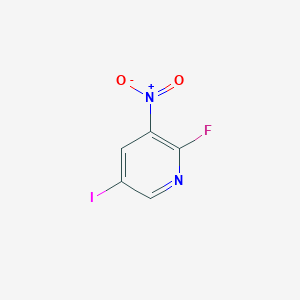
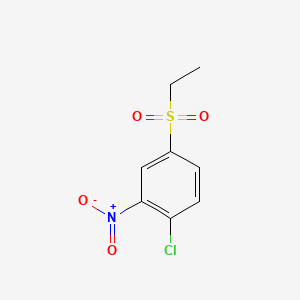

![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)
